(s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate
CAS No.: 314741-40-7
Cat. No.: VC21068687
Molecular Formula: C10H20N2O3
Molecular Weight: 216.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 314741-40-7 |
---|---|
Molecular Formula | C10H20N2O3 |
Molecular Weight | 216.28 g/mol |
IUPAC Name | tert-butyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate |
Standard InChI | InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-11-8(6-12)7-13/h8,11,13H,4-7H2,1-3H3/t8-/m0/s1 |
Standard InChI Key | NSILYQWHARROMG-QMMMGPOBSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N1CCN[C@@H](C1)CO |
SMILES | CC(C)(C)OC(=O)N1CCNC(C1)CO |
Canonical SMILES | CC(C)(C)OC(=O)N1CCNC(C1)CO |
Introduction
Chemical Identity and Nomenclature
(S)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate belongs to the class of piperazine derivatives with a defined stereocenter and protected amine functionality. The compound is known by several synonyms in scientific literature and commercial catalogs.
Basic Information
The compound features a chiral center at the 3-position of the piperazine ring with an (S)-configuration, which is critical for its applications in asymmetric synthesis and pharmaceutical development.
Parameter | Information |
---|---|
IUPAC Name | (S)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate |
Common Synonyms | (S)-1-Boc-3-(hydroxymethyl)piperazine, (S)-4-N-Boc-2-hydroxymethylpiperazine |
CAS Registry Number | 314741-40-7 |
Molecular Formula | C₁₀H₂₀N₂O₃ |
Molecular Weight | 216.28 g/mol |
Chemical Structure | Piperazine ring with hydroxymethyl group at position 3 and Boc group at position 1 |
Chemical Identifiers
For research and database purposes, the compound can be located using several standardized chemical identifiers that uniquely represent its structure.
Identifier Type | Value |
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InChI | InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-11-8(6-12)7-13/h8,11,13H,4-7H2,1-3H3/t8-/m0/s1 |
InChIKey | NSILYQWHARROMG-QMMMGPOBSA-N |
SMILES | C(=O)(OC(C)(C)C)N1CC@HCO |
MDL Number | MFCD05863889 |
Physical and Chemical Properties
The physicochemical properties of (S)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate significantly influence its behavior in chemical reactions, solubility in various solvents, and stability under different conditions.
Physical State and Appearance
The compound exists as a solid powder at room temperature with specific characteristics that affect its handling and storage.
Property | Description |
---|---|
Physical State | Solid powder |
Color | White to off-white |
Purity (Commercial) | ≥98% |
Storage Conditions | -20°C for optimal stability (up to 3 years) |
Shipping Conditions | Ambient temperature |
Property | Value |
---|---|
Solubility | Readily soluble in DMSO, moderately soluble in other organic solvents |
Stability | Stable under normal laboratory conditions; sensitive to prolonged exposure to air |
Recommended Storage | Under inert gas, protected from moisture |
Structural Features and Reactivity
The structure of (S)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate contains several functional groups that contribute to its versatility in organic synthesis.
Key Structural Elements
The chemical reactivity of this compound is determined by its functional groups and their spatial arrangement, particularly the stereochemistry at the 3-position.
The piperazine ring forms the core structure of the molecule, providing a cyclic diamine scaffold. The tert-butyloxycarbonyl (Boc) group at position 1 serves as a protecting group for one of the nitrogen atoms, allowing selective reactions at the secondary amine at position 4. The hydroxymethyl group at position 3 provides a handle for further functionalization through various transformations of the primary alcohol. Importantly, the stereogenic center at position 3 with its (S)-configuration imparts chirality to the molecule, making it particularly valuable for asymmetric synthesis applications .
Reactivity Profile
The compound exhibits distinctive reactivity patterns based on its functional groups:
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The free secondary amine can undergo alkylation, acylation, and other nucleophilic reactions.
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The primary alcohol can be oxidized, transformed into leaving groups for substitution, or used in esterification reactions.
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The Boc protecting group can be selectively removed under acidic conditions to expose the second amine functionality.
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The stereocentrer at C-3 allows for stereoselective transformations in asymmetric synthesis applications.
These properties make it an exceptionally versatile building block in medicinal chemistry and organic synthesis .
Synthesis Methods
Several synthetic approaches have been developed to produce (S)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate with high purity and stereochemical integrity.
Reduction of Carboxylic Derivatives
One common synthetic route involves the reduction of the corresponding carboxylic acid or ester derivative.
In one documented approach, 1-tert-butyl 3-methyl piperazine-1,3-dicarboxylate undergoes selective reduction using sodium borohydride and nickel chloride as a catalyst. The reaction is typically conducted in anhydrous ethanol at 0°C for approximately 4 hours under inert conditions. This method yields the desired (S)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate with relatively high efficiency (reported yields of approximately 83%) .
The general reaction scheme involves:
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Preparation of the reaction mixture containing the dicarboxylate precursor, nickel chloride, and anhydrous ethanol
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Careful addition of sodium borohydride at 0°C
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Maintenance of the reaction for 4 hours
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Quenching with ice-water followed by pH adjustment
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Extraction and purification steps
This synthetic pathway demonstrates the importance of controlled reduction conditions to selectively convert the ester group while preserving the Boc protecting group and stereochemical integrity.
Applications in Chemical Research and Drug Development
(S)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate serves as a valuable intermediate in various chemical and pharmaceutical applications.
Building Block in Organic Synthesis
The compound's unique structure makes it highly valuable as a building block for more complex molecules. The presence of multiple functional groups—protected amine, secondary amine, and primary alcohol—combined with defined stereochemistry allows for selective modifications and incorporation into larger molecular structures .
Its versatility in organic synthesis is demonstrated by:
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Allowing selective functionalization through orthogonal protection strategies
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Enabling introduction of chirality into target molecules
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Serving as a precursor for diverse piperazine-containing compounds
Pharmaceutical Applications
The piperazine scaffold is present in numerous pharmaceutically active compounds, making (S)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate particularly valuable in medicinal chemistry.
The compound functions as an important intermediate in the synthesis of various pharmaceuticals, particularly in the development of piperazine derivatives that exhibit biological activity. Its use spans multiple therapeutic areas, including central nervous system agents, antimicrobials, and anticancer compounds .
The stereospecific nature of the molecule is critical for pharmaceutical applications where the biological activity often depends on molecular chirality and proper three-dimensional arrangement of functional groups for interaction with biological targets.
Physical Data and Spectroscopic Properties
Spectroscopic data provides essential information for identification and quality assessment of (S)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate.
Thermal Properties
Understanding the thermal behavior of the compound is important for proper handling and processing in laboratory and industrial settings.
Property | Value |
---|---|
Melting Point | 92-96°C |
Boiling Point | 322.8°C (760 mm Hg) |
Flash Point | 149.1°C |
These thermal properties indicate that the compound is relatively stable under standard laboratory conditions but requires appropriate precautions during heating processes .
Spectroscopic Characteristics
Spectroscopic data provides confirmatory information about the identity and purity of the compound.
The 1H NMR spectrum (400 MHz, CD3OD) shows characteristic peaks at δ ppm: 3.99-4.02 (m, 1H), 3.90-3.93 (m, 1H), 3.48-3.54 (m, 2H), 2.96-3.00 (m, 1H), 2.83-2.93 (m, 1H), 2.66-2.72 (m, 2H), 2.56-2.66 (m, 1H), and 1.48 (m, 9H) corresponding to the tert-butyl group. Mass spectrometry data (MS-ESI) shows an m/z value of 217.10 [M+H]+, consistent with the expected molecular weight .
Supplier | Catalog Number | Purity | Available Sizes |
---|---|---|---|
Ambeed | A109002 | Not specified | 25g |
Apollo Scientific | OR61341 | 97% | 1g, 5g, 10g |
Sun-shine Chem | 81825 | 98% | Various bulk options |
Commercial sources typically provide the compound with purity levels between 97-98%, which is suitable for most research applications .
Research Significance and Future Directions
The ongoing interest in (S)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate reflects its continued importance in chemical research and pharmaceutical development.
Current Research Applications
Current research utilizing this compound spans several areas:
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Development of novel synthetic methodologies leveraging its functional group diversity
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Design and synthesis of biologically active molecules for drug discovery
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Structure-activity relationship studies in medicinal chemistry
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Exploration of chiral auxiliaries and stereochemical control in synthetic pathways
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